2,2-Diethylhexanoic acid

Description

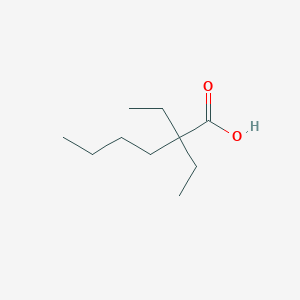

Structure

3D Structure

Properties

IUPAC Name |

2,2-diethylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-4-7-8-10(5-2,6-3)9(11)12/h4-8H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMHQFVGHBDXALM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)(CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058383 | |

| Record name | 2,2-Diethyl-hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4528-37-4 | |

| Record name | 2,2-Diethylhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004528374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-DIETHYLHEXANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Diethyl-hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-DIETHYLHEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98T349YMJT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Diethylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diethylhexanoic acid, with the CAS number 4528-37-4, is a branched-chain carboxylic acid.[1] Its structure, featuring two ethyl groups on the alpha-carbon of a hexanoic acid backbone, gives it distinct physical and chemical properties.[1] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and potential applications, tailored for a technical audience. The compound is a liquid at room temperature, typically colorless to a pale yellow, and possesses a characteristic odor.[1] It is soluble in organic solvents but has limited solubility in water.[1]

Chemical and Physical Properties

The unique branched structure of this compound influences its physical and chemical characteristics.[1] These properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C10H20O2 | [1][2][3][4][5] |

| Molecular Weight | 172.26 g/mol | [2][4][5] |

| CAS Number | 4528-37-4 | [1][2][3][4] |

| Density | 0.914 - 0.915 g/cm³ | [3][4][] |

| Boiling Point | 135 °C (at 25 Torr) | [4] |

| 265.6 °C (at 760 mmHg) | [3][] | |

| Flash Point | 121.3 °C | [3] |

| pKa | 4.86 ± 0.45 (Predicted) | [4] |

| Refractive Index | 1.442 | [3] |

| Solubility | Miscible with water, ether, ethanol, chloroform | [] |

| LogP | 3.06760 | [3] |

| Topological Polar Surface Area | 37.3 Ų | [2] |

Spectroscopic Data

Experimental Protocols

General Synthesis of Branched Carboxylic Acids

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general approach for synthesizing similar branched carboxylic acids can be inferred. The synthesis of 2-ethylhexanoic acid, for example, often involves the oxidation of 2-ethylhexanal.[11][12] A general workflow for such a synthesis is outlined below.

A more specific, though related, example is the synthesis of 2-ethylhexanoic acid from 2-ethylhexanal. In one method, isooctyl aldehyde (a precursor to 2-ethylhexanoic acid) is combined with 2-ethylhexanoic acid as a solvent, a ligand, cesium carbonate, and potassium acetate.[11] The mixture is stirred under a nitrogen atmosphere, and then air is introduced to initiate the oxidation.[11] The reaction temperature is maintained at 30-35 °C for several hours.[11]

Another approach for synthesizing a related compound, diethylaminoethanol hexanoate (B1226103) citrate (B86180), involves the condensation reaction of hexanoic acid and diethylaminoethanol in toluene (B28343) with a tetrabutyl titanate catalyst.[13]

Chemical Reactivity and Stability

This compound is stable under normal temperature and pressure.[] However, it should be handled with care, avoiding contact with strong oxidizing agents.[] The carboxylic acid functionality allows it to undergo typical reactions such as esterification.

Applications

The branched structure of this compound makes it a versatile chemical with several industrial and potential therapeutic applications.[1]

Industrial Uses:

-

Plasticizers and Lubricants: Its branched structure enhances the flexibility and durability of materials, making it effective as a plasticizer and lubricant.[1]

-

Flavoring Agent: It has been used as a food processing flavor to enhance the fatty flavor of dairy products.[]

Pharmaceutical and Biomedical Research:

-

Cardiovascular Applications: this compound is identified as an important member of the angiotensin receptor blockers (ARBs), which are used to treat chronic heart failure and hypertension by reducing peripheral vascular resistance.[]

-

Oncology: This compound has shown potential in treating certain cancers, such as breast and ovarian cancer, due to its unique mechanism of action.[]

-

Immunology: In vitro studies on the related 2-ethylhexanoic acid have shown that it can inhibit the production of reactive oxygen species (ROS) in human polymorphonuclear leukocytes, suggesting a potential immunosuppressive effect.[14]

Safety and Handling

For the safe handling of branched carboxylic acids like this compound, it is crucial to follow standard laboratory safety procedures. Based on safety data for the related 2-ethylhexanoic acid, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical goggles or safety glasses, and suitable protective clothing.[15][16]

-

Ventilation: Use in a well-ventilated area or with local exhaust ventilation to minimize inhalation of vapors.[17]

-

Handling: Avoid contact with skin and eyes.[15] Wash hands thoroughly after handling.[17]

-

Storage: Store in a cool, well-ventilated place in a tightly closed container.[15]

First Aid Measures:

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[15][17]

-

Skin Contact: Wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[15][16]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15]

-

Ingestion: Rinse mouth. Do not induce vomiting. Seek medical attention.[15]

Conclusion

This compound is a branched-chain carboxylic acid with a unique set of chemical and physical properties that make it valuable in various industrial applications, including as a plasticizer and lubricant. Furthermore, its emerging role as a potential therapeutic agent in cardiovascular disease and oncology highlights its significance in drug development research. Proper handling and adherence to safety protocols are essential when working with this compound. Further research into its biological activities and synthetic pathways will undoubtedly expand its applications in science and industry.

References

- 1. CAS 4528-37-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C10H20O2 | CID 219314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hexanoic acid,2,2-diethyl- | CAS#:4528-37-4 | Chemsrc [chemsrc.com]

- 4. diethylhexanoic acid CAS#: 4528-37-4 [chemicalbook.com]

- 5. This compound, CasNo.4528-37-4 BOC Sciences United States [bocscichem.lookchem.com]

- 7. Hexanoic acid, 2-ethyl- [webbook.nist.gov]

- 8. Hexanoic acid, 2-ethyl- [webbook.nist.gov]

- 9. Hexanoic acid, 2-ethyl- [webbook.nist.gov]

- 10. 2,2-DIMETHYLHEXANOIC ACID(813-72-9) 1H NMR spectrum [chemicalbook.com]

- 11. 2-Ethylhexanoic acid synthesis - chemicalbook [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. CN101293845A - One-step synthesis method of diethylaminoethanol hexanoate citrate - Google Patents [patents.google.com]

- 14. Effects of 2-ethylhexanoic acid on the production of reactive oxygen species in human polymorphonuclear leukocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. lobachemie.com [lobachemie.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

2,2-Diethylhexanoic acid CAS number 4528-37-4

An In-depth Technical Guide to 2,2-Diethylhexanoic Acid (CAS 4528-37-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 4528-37-4), a branched-chain carboxylic acid. It details the compound's chemical and physical properties, synthesis, and primary industrial applications. This guide also addresses initial, though likely inaccurate, claims of its pharmacological activity and provides available toxicological data for the closely related compound, 2-ethylhexanoic acid, in the absence of specific data for the 2,2-diethyl isomer. Experimental methodologies for its synthesis and potential applications are discussed, and its metabolic fate is explored in the context of branched-chain fatty acids.

Introduction

This compound is a C10 branched-chain carboxylic acid.[1] Its structure, featuring two ethyl groups on the alpha-carbon, imparts unique physical properties, making it a subject of interest for various industrial applications.[1] While primarily utilized in the manufacturing of plasticizers and lubricants, some commercial sources have anecdotally and likely incorrectly categorized it as an angiotensin receptor blocker (ARB) with potential applications in oncology. This guide serves to clarify the established scientific data and applications of this compound, providing a resource for researchers and professionals in chemistry and material science.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, application, and in the design of experimental procedures.

| Property | Value | Reference |

| CAS Number | 4528-37-4 | [2] |

| Molecular Formula | C₁₀H₂₀O₂ | [2] |

| Molecular Weight | 172.26 g/mol | [2] |

| Appearance | Colorless to pale yellow oily liquid | [1][] |

| Boiling Point | 135 °C at 25 Torr | [4] |

| Density | 0.914 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 4.86 ± 0.45 (Predicted) | [4] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol; limited solubility in water. | [1][4] |

| IUPAC Name | This compound | [2] |

| Synonyms | α,α-Diethylcaproic acid, Diethylhexanoic acid | [] |

Synthesis

The synthesis of this compound was notably described by Hauser and Chambers in 1956. The method involves the alkylation of a tertiary ester of a dialkylacetic acid using alkali amides. A generalized workflow for this synthesis is depicted below.

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol based on the alkylation of esters.

Materials:

-

An appropriate ester of a dialkylacetic acid (e.g., ethyl 2-ethylbutanoate)

-

Alkali amide (e.g., sodium amide)

-

Alkylating agent (e.g., ethyl bromide)

-

Anhydrous ether

-

Hydrochloric acid

-

Sodium hydroxide

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

A solution of the ester in anhydrous ether is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.

-

The alkali amide is added portion-wise to the stirred solution under an inert atmosphere.

-

The mixture is refluxed to facilitate the formation of the enolate.

-

The alkylating agent is then added dropwise to the reaction mixture.

-

After the addition is complete, the mixture is refluxed for several hours to ensure complete reaction.

-

The reaction mixture is cooled and then quenched with water.

-

The ether layer is separated, and the aqueous layer is extracted with ether.

-

The combined ether extracts are washed with water and dried over an anhydrous drying agent.

-

The ether is removed by distillation.

-

The resulting ester is then saponified by refluxing with an excess of alcoholic sodium hydroxide.

-

The alcohol is removed by distillation, and the residue is dissolved in water.

-

The aqueous solution is extracted with ether to remove any unsaponified material.

-

The aqueous solution is then acidified with hydrochloric acid to precipitate the carboxylic acid.

-

The crude acid is extracted with ether, the ether extract is dried, and the solvent is evaporated.

-

The final product is purified by vacuum distillation.

Applications

The primary industrial applications of this compound are as a precursor in the synthesis of plasticizers and as a component in lubricant formulations.

Plasticizers

Esters derived from this compound can be used as plasticizers for polymers like polyvinyl chloride (PVC).[1] These plasticizers improve the flexibility and durability of the material.

Experimental Protocol: Evaluation of Plasticizer Performance in PVC

This protocol provides a general method for evaluating the effectiveness of a plasticizer in a PVC formulation.

Materials:

-

PVC resin

-

This compound ester (plasticizer)

-

Thermal stabilizer (e.g., a tin or mixed metal stabilizer)

-

Lubricant (e.g., stearic acid)

-

Processing aid (e.g., acrylic polymer)

Procedure:

-

Compounding: The PVC resin, plasticizer, thermal stabilizer, lubricant, and processing aid are dry-blended in a high-speed mixer.

-

Milling: The blend is then processed on a two-roll mill at a temperature suitable for PVC (e.g., 160-180 °C) to form a homogenous sheet.

-

Molding: The milled sheet is compression molded into plaques of a specified thickness at a controlled temperature and pressure.

-

Testing: The molded plaques are then subjected to a series of tests to evaluate the plasticizer's performance, including:

-

Mechanical Properties (ASTM D638): Tensile strength, elongation at break, and modulus of elasticity are measured to assess the flexibility and strength of the plasticized PVC.

-

Hardness (ASTM D2240): Shore hardness is measured to determine the softness of the material.

-

Migration Resistance (ASTM D1203): The loss of plasticizer from the PVC is measured after exposure to various conditions (e.g., heat, solvents) to assess its permanence.

-

Lubricants

This compound and its derivatives can be used as additives in lubricant formulations to enhance their properties.[1]

Experimental Protocol: Evaluation of a Lubricant Formulation

The following is a general outline for testing the performance of a lubricant containing a carboxylic acid additive.

Materials:

-

Base oil (mineral or synthetic)

-

This compound (or its ester) as an additive

-

Other performance additives (e.g., anti-wear agents, antioxidants, corrosion inhibitors)

Procedure:

-

Blending: The base oil and all additives are blended at a specified temperature to ensure a homogenous mixture.

-

Performance Testing: The formulated lubricant is then subjected to a battery of standardized tests, which may include:

-

Viscosity (ASTM D445): Kinematic viscosity is measured at different temperatures to determine the oil's flow characteristics.[5]

-

Wear and Friction Control (ASTM D5182 or D4998): Tests are conducted to evaluate the lubricant's ability to protect against wear and reduce friction under load.[5]

-

Oxidation Resistance (ASTM D943): The lubricant's resistance to degradation at high temperatures in the presence of oxygen is assessed.[5]

-

Corrosion Inhibition (ASTM D665): The ability of the lubricant to prevent rust and corrosion of metal surfaces is tested.

-

Toxicology

Table 2: Toxicological Data for 2-Ethylhexanoic Acid (CAS 149-57-5)

| Test | Species | Route | Value |

| Acute Oral Toxicity (LD50) | Rat | Oral | >2000 mg/kg |

| Acute Dermal Toxicity (LD50) | Rat | Dermal | >2000 mg/kg |

| Acute Inhalation Toxicity (LC50) | Rat | Inhalation | >2356 mg/m³ (6 hours) |

| Reproductive/Developmental Toxicity | Rat | Oral | Classified as a Category 3 reproductive toxin (possible risk of harm to the unborn child) |

Metabolism

The metabolic pathway of this compound has not been specifically elucidated. However, based on the metabolism of other branched-chain fatty acids, a plausible metabolic pathway can be proposed. Carboxylic acids are typically activated to their coenzyme A (CoA) thioesters, after which they can undergo various metabolic transformations, including beta-oxidation. The presence of the gem-diethyl group at the alpha-position would likely influence the metabolic route.

Conclusion

This compound is a branched-chain carboxylic acid with established applications in the polymer and lubricant industries. Its synthesis and physical properties are well-documented. While initial claims of its pharmacological activity as an angiotensin receptor blocker are not supported by scientific evidence, the general class of branched-chain fatty acids has known biological activities. Due to a lack of specific toxicological data, caution should be exercised, and data from the related compound 2-ethylhexanoic acid may be used for preliminary assessment. Further research is warranted to fully characterize the toxicological and metabolic profile of this compound and to explore its potential in other applications.

References

Spectroscopic Analysis of 2,2-Diethylhexanoic Acid: A Technical Guide

Introduction

This technical guide provides a detailed overview of the spectroscopic data for 2,2-Diethylhexanoic acid. Due to the limited availability of experimental spectra for this specific compound in public databases, this guide presents predicted Nuclear Magnetic Resonance (NMR) data. For comparative purposes and to offer insight into the spectroscopic characteristics of a closely related structure, experimental data for the analogous compound, 2-Ethylhexanoic acid, is also included. Furthermore, this document outlines generalized experimental protocols for NMR, Infrared (IR), and Mass Spectrometry (MS) analyses applicable to small carboxylic acids, and concludes with a visual representation of a typical spectroscopic workflow. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data for this compound

To assist researchers, predicted NMR data has been generated using computational models. It is crucial to note that these are theoretical values and should be confirmed by experimental data when possible.

Predicted Nuclear Magnetic Resonance (NMR) Data

Predicted NMR data provides an estimation of the chemical shifts for the hydrogen and carbon atoms in the molecule. These predictions are based on established algorithms that analyze the chemical environment of each nucleus.

Predicted ¹H NMR Data for this compound

| Protons (Label) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-3 | 1.48 | Multiplet | 2H |

| H-4 | 1.25 | Multiplet | 2H |

| H-5 | 1.25 | Multiplet | 2H |

| H-6 | 0.88 | Triplet | 3H |

| H-1' (Ethyl) | 1.57 | Quartet | 4H |

| H-2' (Ethyl) | 0.82 | Triplet | 6H |

| -COOH | ~12.0 | Singlet (Broad) | 1H |

Predicted ¹³C NMR Data for this compound

| Carbon (Label) | Predicted Chemical Shift (ppm) |

| C-1 (-COOH) | ~183 |

| C-2 | ~48 |

| C-3 | ~33 |

| C-4 | ~23 |

| C-5 | ~30 |

| C-6 | ~14 |

| C-1' (Ethyl) | ~25 |

| C-2' (Ethyl) | ~8 |

Spectroscopic Data for the Analogous Compound: 2-Ethylhexanoic Acid

To provide experimental context, the following tables summarize the spectroscopic data for 2-Ethylhexanoic acid, a structural isomer of this compound.

Disclaimer: The following data is for 2-Ethylhexanoic acid and is presented for illustrative purposes only. It is not the data for this compound.

Experimental ¹H NMR Data for 2-Ethylhexanoic Acid

Solvent: CDCl₃, Frequency: 400 MHz

| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |

| -COOH | 11.5 (broad) | Singlet | 1H | - |

| H-2 | 2.25 | Multiplet | 1H | - |

| H-3, H-1' | 1.4-1.7 | Multiplet | 4H | - |

| H-4, H-5 | 1.2-1.4 | Multiplet | 4H | - |

| H-6, H-2' | 0.9 | Triplet | 6H | ~7 |

Experimental ¹³C NMR Data for 2-Ethylhexanoic Acid

Solvent: CDCl₃

| Carbon | Chemical Shift (ppm) |

| C-1 (-COOH) | 183.1 |

| C-2 | 47.4 |

| C-3 | 29.3 |

| C-4 | 25.4 |

| C-5 | 22.8 |

| C-6 | 14.0 |

| C-1' | 25.4 |

| C-2' | 11.8 |

Experimental Infrared (IR) Spectroscopy Data for 2-Ethylhexanoic Acid

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a strong C=O stretching band.[1][2][3]

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Very Broad, Strong |

| C-H (Aliphatic) | 2850-3000 | Strong, Sharp peaks within the O-H band |

| C=O (Carbonyl) | 1700-1725 | Strong, Sharp |

| C-O | 1210-1320 | Medium |

| O-H (bend) | 920-950 | Broad, Medium |

Experimental Mass Spectrometry (MS) Data for 2-Ethylhexanoic Acid

Mass spectrometry of carboxylic acids often shows fragmentation patterns resulting from the loss of the carboxyl group or parts of the alkyl chain.[4]

| m/z | Relative Intensity | Possible Fragment |

| 144 | Low | [M]⁺ (Molecular Ion) |

| 115 | Moderate | [M - C₂H₅]⁺ |

| 101 | High | [M - C₃H₇]⁺ |

| 87 | High | [M - C₄H₉]⁺ |

| 73 | High | [M - C₅H₁₁]⁺ |

| 45 | Moderate | [COOH]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent depends on the solubility of the analyte and should be free of protons that might interfere with the spectrum.

-

Instrumentation : Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer.

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum using a standard one-pulse sequence. Typical parameters include a 30-45 degree pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and referencing it to a known standard (e.g., Tetramethylsilane - TMS at 0 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Neat Liquid : If the compound is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

-

Solution : Alternatively, dissolve the compound in a suitable solvent (e.g., CCl₄, CS₂) and place the solution in a liquid cell.

-

ATR : For Attenuated Total Reflectance (ATR)-IR, a drop of the liquid is placed directly on the ATR crystal.

-

-

Instrumentation : Place the prepared sample in the IR spectrometer.

-

Data Acquisition : Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.

-

Data Analysis : Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol, acetonitrile).

-

Ionization : Introduce the sample into the mass spectrometer. Common ionization techniques for small molecules include:

-

Electron Ionization (EI) : The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[5]

-

Electrospray Ionization (ESI) : The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desorbed. This is a "soft" ionization technique that often leaves the molecular ion intact.[6]

-

-

Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Spectrum Generation : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and structure elucidation of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. echemi.com [echemi.com]

- 3. personal.utdallas.edu [personal.utdallas.edu]

- 4. Hexanoic acid, 2-ethyl- [webbook.nist.gov]

- 5. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of 2,2-Diethylhexanoic acid (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the key physical properties of 2,2-Diethylhexanoic acid (CAS No: 4528-37-4), focusing on its boiling point and density. The information herein is compiled for use in research, drug development, and other scientific applications where precise physical data is essential.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. It is critical to note the conditions under which these values were determined, particularly the pressure for boiling point measurements.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 135 °C | at 25 Torr | [1] |

| 265.6 °C | at 760 mmHg | [2] | |

| Density | 0.914 g/cm³ | Standard Conditions (Predicted) | [1][2] |

Experimental Protocols for Physical Property Determination

While specific experimental protocols for the determination of this compound's physical properties are not detailed in the cited literature, standard organic chemistry methodologies are applicable. The following sections outline general procedures for determining the boiling point and density of liquid carboxylic acids.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid.[3] For a compound like this compound, several methods can be employed.

2.1.1 Simple Distillation

A common and effective method for both purification and boiling point determination is simple distillation.[3]

-

Apparatus: A round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask are assembled.

-

Procedure:

-

The liquid sample (at least 5 mL) is placed in the round-bottom flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.[4]

-

The apparatus is heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point at the recorded atmospheric pressure.[3][4]

-

The vapor is then cooled by the condenser and collected in the receiving flask.

-

2.1.2 Thiele Tube Method

This microscale method is suitable when only a small amount of the substance is available.

-

Apparatus: A Thiele tube, a thermometer, a small test tube (Durham tube), and a capillary tube are required.

-

Procedure:

-

A small amount of the sample is placed in the Durham tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the sample.

-

The assembly is attached to a thermometer and placed in a Thiele tube containing heating oil.

-

The Thiele tube is gently heated. A stream of bubbles will emerge from the capillary tube.

-

Heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[4]

-

Determination of Density

Density is the mass per unit volume of a substance and is a characteristic physical property.[5]

-

Apparatus: A balance for mass measurement and a volumetric device such as a graduated cylinder or, for higher precision, a pycnometer or a Pasteur pipet with calibration.

-

Procedure (using a graduated cylinder):

-

An empty, dry graduated cylinder is weighed on an analytical balance.

-

A known volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The graduated cylinder containing the liquid is reweighed.

-

The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.

-

The density is calculated by dividing the mass of the liquid by the volume it occupies.

-

Visualization of Experimental Workflow

The logical flow for determining the physical properties of a liquid organic compound like this compound is depicted below.

References

An In-depth Technical Guide to the Solubility Profile of 2,2-Diethylhexanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-diethylhexanoic acid in various organic solvents. Due to its application in diverse fields, including as a plasticizer, lubricant, and in chemical synthesis, understanding its solubility is crucial for process design, formulation development, and safety assessments. This document compiles available qualitative data for this compound and quantitative data for structurally similar branched carboxylic acids to provide a thorough understanding of its solubility profile.

Introduction to this compound

This compound (CAS 4528-37-4) is a branched-chain carboxylic acid. Its structure, featuring two ethyl groups on the alpha-carbon of a hexanoic acid backbone, gives it unique physical and chemical properties, including its solubility behavior.[1] It is a liquid at room temperature and is generally characterized as being soluble in organic solvents while having limited solubility in water due to its hydrophobic nature.[1]

Solubility Data

Qualitative Solubility of this compound:

Sources indicate that this compound is:

-

Slightly soluble in chloroform (B151607) and methanol.[2]

-

Miscible with ether and ethanol (B145695).

Quantitative Solubility of Structurally Similar Branched-Chain Carboxylic Acids:

To provide a more quantitative perspective, the following tables summarize the solubility of 2-ethylhexanoic acid and the sodium salt of valproic acid (2-propylpentanoic acid). These compounds share structural similarities with this compound and can serve as valuable reference points.

Table 1: Solubility of 2-Ethylhexanoic Acid

| Solvent | Solubility | Temperature (°C) |

| Water | ~0.14 g/100 mL | 20 |

| Ethanol | Highly Soluble | Not Specified |

| Diethyl Ether | Highly Soluble | Not Specified |

| Benzene | Highly Soluble | Not Specified |

Data sourced from Grokipedia.[3]

Table 2: Solubility of Valproic Acid Sodium Salt

| Solvent | Approximate Solubility (mg/mL) |

| Ethanol | 30 |

| Dimethyl Sulfoxide (DMSO) | 5 |

| Dimethylformamide (DMF) | 5 |

Data sourced from Cayman Chemical.[4] It is important to note that this data is for the sodium salt; the free acid form is expected to have even greater solubility in these organic solvents.

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid compound like this compound in an organic solvent. This method is based on the principle of isothermal equilibrium.

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specified temperature.

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Vials with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or titration apparatus)

Procedure:

-

Preparation of Supersaturated Solutions: In a series of sealed vials, add an excess amount of this compound to a known volume of the organic solvent. An excess is ensured when a separate liquid phase of the acid is visible.

-

Equilibration: Place the vials in a thermostatic shaker or water bath set to the desired temperature. Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest in the thermostatic bath for several hours to allow for the separation of the undissolved this compound from the saturated solution.

-

Sampling: Carefully withdraw an aliquot of the clear, saturated supernatant using a pre-warmed (or pre-cooled, to match the experimental temperature) syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.

-

Quantification:

-

Gravimetric Method: The mass of the solute in the known volume of the collected sample can be determined by evaporating the solvent and weighing the residue. This is suitable for non-volatile solutes.

-

Chromatographic Method (GC or HPLC): Dilute the filtered sample to a known volume with the solvent. Prepare a series of calibration standards of this compound in the same solvent. Analyze the samples and standards using a validated chromatographic method to determine the concentration.

-

Titration Method: If applicable, the carboxylic acid content of the saturated solution can be determined by titration with a standardized base.

-

-

Data Analysis: Calculate the solubility in desired units (e.g., g/100 mL, mol/L). Repeat the experiment at different temperatures to generate a solubility profile as a function of temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: A flowchart of the key steps in the experimental determination of solubility.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors:

-

Polarity of the Solvent: As a carboxylic acid, this compound has a polar head and a non-polar tail. It will exhibit higher solubility in solvents with moderate polarity that can interact with both parts of the molecule. Its miscibility with ethanol and ether supports this.

-

Temperature: The solubility of liquids in liquids can either increase or decrease with temperature, depending on the enthalpy of the solution. For many systems, solubility increases with temperature.

-

Presence of Water: For some carboxylic acids in certain organic solvents, the presence of small amounts of water can enhance solubility.

Conclusion

This compound is a branched-chain carboxylic acid with a favorable solubility profile in a range of organic solvents, attributed to its molecular structure. While quantitative data for this specific compound is sparse, analysis of structurally similar molecules like 2-ethylhexanoic acid and valproic acid provides valuable insights, suggesting high solubility in common organic solvents such as alcohols, ethers, and aromatic hydrocarbons. The provided experimental protocol offers a robust framework for researchers to determine precise solubility data tailored to their specific applications and conditions. This understanding is fundamental for the effective use of this compound in scientific research and industrial processes.

References

An In-depth Technical Guide to the Material Safety of 2,2-Diethylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 2,2-Diethylhexanoic acid (CAS: 4528-37-4). Due to the limited availability of a complete, formally issued Material Safety Data Sheet (MSDS) for this specific compound, this document synthesizes available data from various chemical and safety databases, supplemented with established general safety protocols for carboxylic acids and combustible organic liquids. This guide is intended for use by trained professionals in laboratory and drug development settings.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 4528-37-4 |

| Molecular Formula | C₁₀H₂₀O₂ |

| Molecular Weight | 172.26 g/mol [1][2] |

| Synonyms | α,α-Diethyl-Caproic Acid, NSC 467, α,α-Diethylcaproic Acid, Hexanoic acid, 2,2-diethyl-[2][] |

| Appearance | Colorless oily matter |

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound.

| Property | Value | Source |

| Purity | ≥95% | BOC Sciences[] |

| Boiling Point | 265.6 ± 8.0 °C at 760 mmHg | BOC Sciences[] |

| Density | 0.915 ± 0.1 g/cm³ | BOC Sciences[] |

| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly). Miscible with water, ether, and ethanol. | BOC Sciences[] |

| Flash Point | 121.3 °C | ChemSrc |

| Stability | Stable under normal temperature and pressure. | BOC Sciences[] |

Toxicological Information

Specific toxicological data for this compound is limited. One source describes it as having "moderate toxicity," necessitating appropriate handling and safety measures.[4] In the absence of detailed studies on this specific compound, it is prudent to handle it with the care required for other branched-chain carboxylic acids, which may cause irritation to the skin, eyes, and respiratory tract.

Handling and Storage

Proper handling and storage are crucial to ensure safety.

| Procedure | Recommendation |

| Handling | - Use in a well-ventilated area. - Avoid contact with skin, eyes, and clothing. - Do not breathe vapors or mist. - Wash hands thoroughly after handling. - Wear appropriate personal protective equipment (see Section 5). |

| Storage | - Store in a cool, dry, well-ventilated area away from incompatible substances. - Keep container tightly closed when not in use. - Recommended storage temperature: 2-8°C.[] - Avoid contact with strong oxidants.[] |

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound, based on general safety protocols for organic acids.

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | - Chemical-resistant gloves (e.g., nitrile, neoprene). - Lab coat or chemical-resistant apron. - Closed-toe shoes. |

| Respiratory Protection | - Use in a well-ventilated area or under a chemical fume hood. - If inhalation risk is high, use a NIOSH-approved respirator with an organic vapor cartridge. |

Emergency Procedures

First Aid Measures

In case of exposure, follow these first aid guidelines.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15-20 minutes.[6] Remove contaminated clothing. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, lifting lower and upper eyelids occasionally.[7] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |

Fire-Fighting Measures

| Aspect | Recommendation |

| Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9] |

| Specific Hazards | Combustible liquid. Vapors may form explosive mixtures with air. Thermal decomposition may produce carbon monoxide and carbon dioxide. |

| Fire-Fighting Procedures | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9] |

Accidental Release Measures

In the event of a spill or leak, follow these procedures.

| Step | Action |

| 1. Notification | Alert others in the area of the spill. |

| 2. Evacuation | Evacuate the immediate area. |

| 3. Ventilation | Ensure adequate ventilation. |

| 4. Containment | Contain the spill using inert absorbent material (e.g., sand, earth, vermiculite). Do not use combustible materials like paper towels.[10] |

| 5. Cleanup | - Wear appropriate PPE. - Collect the absorbed material into a suitable, labeled container for disposal. - Clean the spill area with soap and water. |

| 6. Disposal | Dispose of the waste in accordance with local, state, and federal regulations. |

Experimental Protocols and Workflows

The following diagrams illustrate generalized workflows for handling and responding to incidents involving chemicals like this compound.

Caption: Workflow for the safe handling of this compound.

Caption: Protocol for responding to a spill of this compound.

Caption: Decision pathway for first aid following exposure.

References

- 1. This compound | C10H20O2 | CID 219314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. acid red suppliers UK [ukchemicalsuppliers.co.uk]

- 4. CAS 4528-37-4: this compound | CymitQuimica [cymitquimica.com]

- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 6. redcross.org.uk [redcross.org.uk]

- 7. en-safety.tau.ac.il [en-safety.tau.ac.il]

- 8. First Aid - Chemical Poisoning [moh.gov.sa]

- 9. Flammable and Combustible Liquids Safety - COUNTRY Financial [countryfinancial.com]

- 10. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

Thermochemical Properties of 2,2-Diethylhexanoic Acid: A Technical Overview

Introduction

Thermochemical data are fundamental to understanding the energetic properties of chemical compounds, which is critical in fields such as chemical engineering, materials science, and drug development. For a substance like 2,2-diethylhexanoic acid, this data can inform its reactivity, stability, and behavior in various processes. This technical guide outlines the key thermochemical parameters and the experimental protocols for their determination, alongside a summary of available data for analogous compounds.

Key Thermochemical Parameters

The core thermochemical properties of interest for a compound like this compound include:

-

Standard Enthalpy of Formation (ΔfH°) : The change in enthalpy when one mole of a substance in its standard state is formed from its pure elements under standard conditions.

-

Standard Enthalpy of Combustion (ΔcH°) : The enthalpy change when one mole of a substance is completely burned in oxygen under standard conditions.

-

Enthalpy of Vaporization (ΔvapH°) : The amount of energy required to transform one mole of a liquid into a gas at a given pressure and temperature.

Experimental Determination of Thermochemical Data

The determination of thermochemical data for carboxylic acids involves several key experimental techniques.

Combustion calorimetry is a primary method for determining the enthalpy of formation of organic compounds. The process involves the complete combustion of a sample in a high-pressure oxygen atmosphere within a sealed container (a "bomb").

Experimental Protocol:

-

A precisely weighed sample of the carboxylic acid is placed in a crucible within a combustion bomb.

-

The bomb is sealed and pressurized with pure oxygen.

-

The bomb is submerged in a known mass of water in a calorimeter.

-

The sample is ignited, and the resulting temperature change of the water is meticulously measured.

-

The heat released by the combustion is calculated from the temperature rise and the heat capacity of the calorimeter system.

-

Corrections are applied for the heat of ignition and the formation of nitric acid from any nitrogen present.

-

The standard enthalpy of combustion is then determined, from which the standard enthalpy of formation can be calculated using Hess's Law.

A generalized workflow for this process is illustrated below.

The enthalpy of vaporization is crucial for understanding the phase behavior of a substance. Several methods are employed for its determination.

Transpiration Method:

This technique involves passing a known volume of an inert gas through or over a sample of the substance at a constant temperature.[1] The inert gas becomes saturated with the vapor of the substance.

Experimental Protocol:

-

A sample of the carboxylic acid is maintained at a constant temperature in a saturator.

-

A controlled flow of an inert gas (e.g., nitrogen or argon) is passed through the saturator.

-

The vapor-laden gas is then passed through a condenser or a trap where the vaporized substance is collected and its mass is determined.

-

The vapor pressure of the substance at that temperature can be calculated from the mass of the condensed vapor and the volume of the inert gas.

-

By measuring the vapor pressure at different temperatures, the enthalpy of vaporization can be determined using the Clausius-Clapeyron equation.

The logical relationship for deriving the enthalpy of vaporization via the transpiration method is depicted below.

Thermochemical Data of Related Compounds

While specific data for this compound is unavailable, the following tables summarize experimental data for structurally similar carboxylic acids. This information can be used for estimation and comparison.

Table 1: Enthalpy of Formation and Combustion for Related Carboxylic Acids

| Compound | Formula | State | ΔfH° (kJ/mol) | ΔcH° (kJ/mol) | Reference |

| 2-Ethylhexanoic Acid | C8H16O2 | liquid | -635.1 ± 2.0 | -4799.6 ± 1.7 | [2] |

| 2,2-Dimethylpropanoic Acid | C5H10O2 | solid | - | - | [1][3] |

| Hexanoic Acid | C6H12O2 | liquid | - | - | [3] |

Note: The NIST WebBook provides a calculated liquid phase enthalpy of formation of -635.14 kJ/mol for 2-ethylhexanoic acid based on its enthalpy of combustion.[2]

Table 2: Enthalpy of Vaporization for Related Carboxylic Acids

| Compound | Formula | ΔvapH° (kJ/mol) | Method | Reference |

| 2-Ethylhexanoic Acid | C8H16O2 | 76.3 ± 0.9 | Ebulliometric | [4] |

| 2-Ethylhexanoic Acid | C8H16O2 | 75.60 ± 0.42 | Calorimetric | [4] |

| 2,2-Dimethylpropanoic Acid | C5H10O2 | - | Transpiration | [1][3] |

| Hexanoic Acid | C6H12O2 | - | Transpiration | [3] |

Note: The enthalpy of vaporization for 2-ethylhexanoic acid was determined at standard conditions.[4]

Predictive Methods

In the absence of experimental data, computational methods and group-additivity schemes can be employed to estimate thermochemical properties.[3] Improved group-contribution methods are often used to predict gaseous enthalpies of formation for monocarboxylic acids.[1] These methods rely on summing the contributions of individual functional groups within the molecule to estimate the overall thermochemical properties.

Conclusion

While direct experimental thermochemical data for this compound is not currently available in the literature, this guide provides a framework for understanding and determining these crucial properties. The experimental protocols for combustion calorimetry and enthalpy of vaporization measurements are well-established for carboxylic acids. The provided data for structurally related compounds such as 2-ethylhexanoic acid serves as a valuable reference for estimation and comparison, which is essential for researchers, scientists, and professionals in drug development. Future experimental work is necessary to determine the precise thermochemical properties of this compound.

References

Commercial suppliers of high-purity 2,2-Diethylhexanoic acid

An In-Depth Technical Guide to High-Purity 2,2-Diethylhexanoic Acid for Research and Drug Development

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of high-purity this compound, including its commercial suppliers, technical specifications, potential therapeutic applications, and relevant experimental protocols.

Introduction to this compound

This compound (CAS No: 4528-37-4) is a branched-chain carboxylic acid.[1] Emerging information suggests its potential as a therapeutic agent, particularly as a member of the angiotensin receptor blockers (ARBs).[2] This class of drugs is primarily used to treat hypertension and chronic heart failure by blocking the effects of angiotensin II, a key hormone in the Renin-Angiotensin-Aldosterone System (RAAS).[2] Its unique molecular structure may also confer activity in other therapeutic areas, including oncology.[2]

Commercial Suppliers of High-Purity this compound

The availability of high-purity this compound is crucial for research and development purposes. The following table summarizes the offerings from prominent chemical suppliers.

| Supplier | Product Name | Purity | CAS Number | Additional Information |

| BOC Sciences | This compound | ≥95% or 98% | 4528-37-4 | Offered for research use.[3][4][5] |

| Sigma-Aldrich | This compound AldrichCPR | Not specified | 4528-37-4 | This product is provided "as-is" without analytical data; the buyer is responsible for confirming purity. The product has been discontinued.[6] |

| LGC Standards | This compound | Not specified | 4528-37-4 | A Certificate of Analysis is available with purchase.[2] |

Technical Data Summary

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C10H20O2 | [1][3] |

| Molecular Weight | 172.26 g/mol | [1][3] |

| Appearance | Colourless Oily Matter | [3] |

| Boiling Point | 265.6 ± 8.0 °C at 760 mmHg | [3] |

| Density | 0.915 ± 0.1 g/cm³ | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol. Miscible with water, ether, and ethanol. | [2][3] |

| Storage | Store at 2-8°C | [3] |

Biological Activity and Mechanism of Action

This compound has been identified as a potential Angiotensin Receptor Blocker (ARB).[2] ARBs exert their effects by selectively blocking the binding of angiotensin II to the angiotensin II type 1 (AT1) receptor. This action inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

The diagram below illustrates the Renin-Angiotensin-Aldosterone System and the point of intervention for Angiotensin Receptor Blockers like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Angiotensin II signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 6. csfarmacie.cz [csfarmacie.cz]

Methodological & Application

Application Notes and Protocols for 2,2-Diethylhexanoic Acid in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the established and potential uses of 2,2-diethylhexanoic acid in polymer chemistry. While not typically used as a direct monomer in polymerization, its derivatives are crucial as plasticizers and its metal salts serve as effective catalysts and driers. This document outlines the synthesis and application of these derivatives, offering generalized experimental protocols and expected properties based on analogous compounds.

Synthesis of 2,2-Diethylhexanoate Esters as Plasticizers

Esters of this compound, such as di(2,2-diethylhexyl) phthalate (B1215562) (DEHP-D), are utilized as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). The branched structure of the alkyl chain imparts good thermal stability and low volatility to the resulting plasticized polymers.

Experimental Protocol: Synthesis of Di(2,2-diethylhexyl) Phthalate (DEHP-D)

This protocol is a generalized procedure based on the esterification of similar alcohols with phthalic anhydride (B1165640). Optimization of reaction conditions is recommended.

Materials:

-

2,2-diethylhexanol

-

Phthalic anhydride

-

Sulfuric acid (or p-toluenesulfonic acid) as a catalyst

-

Toluene (B28343) (for azeotropic removal of water)

-

5% Sodium carbonate solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Reaction flask with a Dean-Stark trap and condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and condenser, combine phthalic anhydride (1.0 molar equivalent) and 2,2-diethylhexanol (2.2 molar equivalents).

-

Solvent and Catalyst Addition: Add toluene to the flask to facilitate azeotropic removal of water. Add a catalytic amount of sulfuric acid (e.g., 0.5-1.0 mol% relative to phthalic anhydride).

-

Esterification: Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water is collected, indicating the completion of the reaction.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a 5% sodium carbonate solution to neutralize the acidic catalyst.

-

Wash with a saturated sodium chloride solution.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

-

Purification: Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator to obtain the crude di(2,2-diethylhexyl) phthalate. Further purification can be achieved by vacuum distillation.

Data Presentation: Properties of Analogous Plasticizers

| Property | Value |

| Molecular Formula | C24H38O4 |

| Molecular Weight | 390.56 g/mol |

| Appearance | Colorless, viscous liquid |

| Boiling Point | 385 °C (decomposes) |

| Density | 0.986 g/cm³ |

| Solubility in Water | < 0.01 g/L |

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of di(2,2-diethylhexyl) phthalate.

Modification of Alkyd Resins

This compound can be used as a fatty acid component in the synthesis of alkyd resins. These resins are polyesters modified with fatty acids and are widely used in paints and coatings. The incorporation of this compound can influence the resin's flexibility, drying time, and solubility.

Experimental Protocol: Synthesis of a this compound-Modified Alkyd Resin

This is a general protocol for a solvent-based alkyd resin synthesis. The ratios of reactants will determine the final properties of the resin.

Materials:

-

Phthalic anhydride

-

Glycerol (or another polyol like pentaerythritol)

-

This compound

-

Xylene (for azeotropic removal of water)

-

Litharge (PbO) or another suitable catalyst

-

Reaction kettle with a stirrer, thermometer, condenser, and Dean-Stark trap

-

Heating mantle

Procedure:

-

Alcoholysis (if starting from an oil): If a drying oil is used, it is first reacted with the polyol and catalyst at high temperature (230-250°C) to form monoglycerides. This step is omitted when using free fatty acids.

-

Esterification:

-

Charge the polyol (e.g., glycerol), dicarboxylic acid (phthalic anhydride), and this compound into the reaction kettle.

-

Add xylene as the azeotropic solvent.

-

Heat the mixture to around 180-240°C.

-

Monitor the reaction by measuring the acid value and viscosity of samples taken at regular intervals.

-

Continue the reaction until the desired acid value and viscosity are reached. The water of reaction is continuously removed via the Dean-Stark trap.

-

-

Cooling and Thinning: Once the desired properties are achieved, cool the reactor and add a solvent (e.g., mineral spirits) to achieve the desired solids content.

Data Presentation: Typical Properties of Alkyd Resins

The properties of the final alkyd resin depend on the formulation. Below are some key parameters that are typically measured.

| Property | Typical Range |

| Oil Length (%) | 30 - 70 |

| Acid Value | < 15 mg KOH/g |

| Viscosity | Varies widely |

| Solids Content (%) | 50 - 100 |

| Drying Time | Varies |

Visualization: Alkyd Resin Synthesis Logic

Caption: Logical flow of alkyd resin synthesis.

Metal Salts of this compound as Catalysts and Driers

Metal salts of this compound, such as cobalt, manganese, and zinc 2,2-diethylhexanoate, can be used as catalysts in polymerization reactions and as driers in coatings. These metal carboxylates are soluble in organic media and can effectively catalyze esterification and oxidation reactions.

Experimental Protocol: Synthesis of Zinc 2,2-Diethylhexanoate

This protocol describes a precipitation method for synthesizing a metal salt of this compound.

Materials:

-

Zinc chloride (ZnCl₂)

-

This compound

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

An organic solvent (e.g., hexane)

-

Beakers, magnetic stirrer, and separatory funnel

Procedure:

-

Preparation of Sodium 2,2-diethylhexanoate: In a beaker, dissolve this compound in water and neutralize it with a stoichiometric amount of sodium hydroxide solution with stirring.

-

Precipitation: In a separate beaker, prepare an aqueous solution of zinc chloride.

-

Slowly add the zinc chloride solution to the sodium 2,2-diethylhexanoate solution with vigorous stirring. A precipitate of zinc 2,2-diethylhexanoate will form.

-

Extraction and Purification:

-

Extract the zinc 2,2-diethylhexanoate into an organic solvent like hexane.

-

Wash the organic layer with water to remove any remaining inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to obtain the solid zinc 2,2-diethylhexanoate.

-

Data Presentation: Properties of a Typical Metal Carboxylate Drier

| Property | Example (Cobalt (II) 2-ethylhexanoate) |

| Molecular Formula | C16H30CoO4 |

| Molecular Weight | 345.35 g/mol |

| Appearance | Purple solid or solution in mineral spirits |

| Function | Primary top drier |

Visualization: Application of Metal Salt as a Drier

Caption: Role of metal 2,2-diethylhexanoate as a drier in alkyd coatings.

Application Notes and Protocols: 2,2-Diethylhexanoic Acid in Organometallic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2-diethylhexanoic acid as a ligand in the synthesis of organometallic complexes. This document details synthetic methodologies, presents available quantitative data, and illustrates relevant experimental workflows.

Introduction

This compound, a C10 carboxylic acid, serves as a versatile ligand in organometallic chemistry. Its branched alkyl structure imparts high solubility in nonpolar organic solvents to the resulting metal complexes, a valuable property for various applications, including catalysis and materials science. While structurally similar to the more commonly used 2-ethylhexanoic acid, the unique steric hindrance provided by the two ethyl groups at the alpha-position can influence the coordination chemistry and reactivity of the resulting metal complexes.

Metal complexes derived from this compound are typically synthesized through two primary routes: metathesis (salt elimination) and direct ligand exchange reactions. The choice of method often depends on the starting metal salt and the desired purity of the final product.

Synthetic Methodologies

The synthesis of metal 2,2-diethylhexanoates generally follows established procedures for metal carboxylates. The two most common and effective methods are detailed below. These protocols are based on general syntheses of metal carboxylates and can be adapted for this compound.

Protocol 1: Synthesis via Metathesis Reaction

This method is widely applicable and typically provides high yields of the desired metal carboxylate. It involves the reaction of a water-soluble metal salt with an alkali metal salt of this compound.

Experimental Protocol:

-

Preparation of Sodium 2,2-Diethylhexanoate:

-

In a reaction vessel, dissolve a specific molar amount of this compound in an equimolar amount of aqueous sodium hydroxide (B78521) solution.

-

Stir the mixture at room temperature until the acid is completely neutralized and a clear solution of sodium 2,2-diethylhexanoate is formed.

-

-

Metathesis Reaction:

-

In a separate vessel, prepare an aqueous solution of the desired metal salt (e.g., cobalt(II) chloride, nickel(II) sulfate, lanthanide(III) nitrate).

-

Slowly add the aqueous solution of sodium 2,2-diethylhexanoate to the metal salt solution with vigorous stirring.

-

A precipitate of the metal 2,2-diethylhexanoate complex will form. The color of the precipitate will vary depending on the metal ion.

-

Continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid product with distilled water to remove any unreacted salts.

-

Further wash the product with a low-boiling point organic solvent, such as ethanol (B145695) or acetone, to remove any remaining organic impurities.

-

Dry the final product under vacuum at a slightly elevated temperature (e.g., 40-60 °C) to remove residual water and solvent.

-

Protocol 2: Synthesis via Ligand Exchange Reaction

This method involves the direct reaction of a metal salt, often a metal oxide, hydroxide, or acetate, with this compound. This can be a more direct route, avoiding the pre-formation of the carboxylate salt.

Experimental Protocol:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the metal precursor (e.g., cobalt(II) hydroxide, zinc oxide).

-

Add a stoichiometric excess of this compound to the flask. The acid can also serve as the reaction solvent in some cases.

-

Alternatively, a high-boiling point inert solvent like toluene (B28343) or xylene can be used to facilitate the reaction and the removal of byproducts.

-

-

Reaction:

-

Heat the reaction mixture to reflux with constant stirring.

-

If water is a byproduct (e.g., from a metal hydroxide precursor), it can be removed azeotropically using a Dean-Stark apparatus.

-

The reaction progress can often be monitored by the dissolution of the solid metal precursor and a color change in the reaction mixture.

-

Continue the reaction for several hours until completion.

-

-

Work-up and Isolation:

-

After cooling the reaction mixture to room temperature, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent or by vacuum distillation if the complex is thermally stable.

-

Quantitative Data

Specific quantitative data for metal complexes of this compound is not widely available in the public literature, with most studies focusing on the isomeric 2-ethylhexanoic acid. However, based on the synthesis of analogous metal carboxylates, the following can be expected:

| Parameter | Expected Value/Range | Notes |

| Yield | > 80% | For metathesis reactions. Ligand exchange reaction yields can be more variable. |

| FT-IR (cm⁻¹) | ||

| νas(COO⁻) | 1550 - 1650 | Antisymmetric stretching vibration of the carboxylate group. |

| νs(COO⁻) | 1400 - 1450 | Symmetric stretching vibration of the carboxylate group. |

| ¹H NMR (ppm) | Signals will be broad for paramagnetic complexes. For diamagnetic complexes, characteristic peaks for the ethyl and butyl groups of the ligand will be observed. | |

| ¹³C NMR (ppm) | Similar to ¹H NMR, signals will be broad for paramagnetic complexes. The carboxylate carbon signal is a key indicator of coordination. |

Visualization of Experimental Workflow

The general workflow for the synthesis and characterization of a metal 2,2-diethylhexanoate complex via the metathesis route is depicted below.

Application Notes and Protocols for the Preparation of Metal Salts of 2,2-Diethylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of metal salts of 2,2-diethylhexanoic acid. While specific literature for this compound is limited, the following protocols are adapted from established methods for the structurally similar 2-ethylhexanoic acid. These methods are expected to be readily applicable due to the comparable chemical properties of the two acids. The primary synthetic strategies include metathesis (double decomposition) and direct reaction with metal compounds.

General Synthetic Approaches

The preparation of metal carboxylates, such as the metal salts of this compound, can be achieved through several general methods:

-

Metathesis (Double Decomposition): This is a widely used and often high-yielding method. It involves the reaction of an alkali metal salt of this compound (e.g., sodium or potassium 2,2-diethylhexanoate) with a water-soluble metal salt (e.g., chloride, nitrate, or sulfate). The desired metal salt of this compound, being insoluble in the aqueous medium, precipitates out and can be isolated.

-

Reaction with Metal Oxides, Hydroxides, or Carbonates: This approach involves the direct reaction of this compound with a basic metal compound. The reaction is a neutralization process, typically yielding the metal salt and water (and carbon dioxide in the case of carbonates). This method can be advantageous as it avoids the introduction of other salt byproducts.

-

Direct Reaction with Metals: In some cases, the carboxylic acid can react directly with the elemental metal, often in powdered form, to produce the metal salt. This reaction may require elevated temperatures, catalysts, and/or an oxidizing atmosphere (e.g., sparging with air).

Experimental Protocols

The following are detailed protocols for the preparation of cobalt(II), nickel(II), and copper(II) salts of this compound.

Protocol 1: Synthesis of Cobalt(II) 2,2-Diethylhexanoate via Metathesis

This protocol is adapted from the general metathesis method for preparing cobalt(II) 2-ethylhexanoate (B8288628).

Materials:

-

This compound

-

Sodium hydroxide (B78521) (NaOH)

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Deionized water

-

Toluene (B28343) (or other suitable organic solvent)

Procedure:

-

Preparation of Sodium 2,2-Diethylhexanoate:

-

In a flask, dissolve a specific molar amount of sodium hydroxide in deionized water to create an aqueous solution.

-

Slowly add an equimolar amount of this compound to the sodium hydroxide solution while stirring. The reaction is exothermic. Continue stirring until the acid is completely neutralized and a clear solution of sodium 2,2-diethylhexanoate is formed.

-

-

Metathesis Reaction:

-

In a separate beaker, prepare an aqueous solution of cobalt(II) chloride hexahydrate. Use a molar ratio of 1:2 of cobalt(II) chloride to sodium 2,2-diethylhexanoate.

-

Slowly add the cobalt(II) chloride solution to the sodium 2,2-diethylhexanoate solution with vigorous stirring. A precipitate of cobalt(II) 2,2-diethylhexanoate will form.

-

-

Isolation and Purification:

-

Add toluene to the reaction mixture to extract the cobalt(II) 2,2-diethylhexanoate.

-

Separate the organic layer containing the product from the aqueous layer.

-

Wash the organic layer with deionized water to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the toluene under reduced pressure to obtain the final product.

-

Protocol 2: Synthesis of Nickel(II) 2,2-Diethylhexanoate via Metathesis from Ammonium (B1175870) Salt

This protocol is adapted from a method for producing nickel 2-ethylhexanoate, which has been reported to yield high purity products.[1][2]

Materials:

-

This compound

-

Aqueous ammonia (B1221849) (NH₄OH)

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Organic solvent (e.g., hexane (B92381), petroleum ether)

-

Deionized water

Procedure:

-

Preparation of Ammonium 2,2-Diethylhexanoate:

-

In a reaction vessel, add this compound to an equimolar amount of aqueous ammonia in water.

-

Stir the mixture at a temperature between 20-65°C for 20-60 minutes to form a clear, water-soluble solution of ammonium 2,2-diethylhexanoate.

-

-

Metathesis Reaction:

-

Prepare an aqueous solution of nickel(II) chloride.

-

Cool the ammonium 2,2-diethylhexanoate solution to 20-30°C.

-

Slowly add the nickel(II) chloride solution to the ammonium salt solution with constant stirring. The reaction is typically carried out for 1-2 hours.

-

-

Extraction and Isolation:

-

Extract the resulting nickel(II) 2,2-diethylhexanoate with an organic solvent such as hexane or petroleum ether.

-

Separate the organic phase from the aqueous phase.

-

Wash the organic phase with water to remove any residual ammonium chloride.

-

Remove the solvent by distillation or evaporation to yield the final product.

-

Protocol 3: Synthesis of Copper(II) 2,2-Diethylhexanoate via Reaction with Basic Copper Carbonate

This protocol is adapted from a method for preparing copper(II) 2-ethylhexanoate.[3]

Materials:

-

Basic copper carbonate (Cu₂(OH)₂CO₃)

-

This compound

-

Ethanol (B145695) (anhydrous)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, weigh a specific amount of basic copper carbonate.

-

Add this compound and anhydrous ethanol to the flask. The molar ratio of copper to acid should be approximately 1:2.

-

Stir the mixture until the basic copper carbonate is substantially dissolved.

-

-

Reflux:

-

Attach a reflux condenser to the flask and place it in a water bath.

-

Heat the mixture to reflux (approximately 80°C) and maintain for several hours (e.g., 36 hours, as reported for the ethylhexanoate analogue) with continuous stirring. The reaction progress can be monitored by the deepening of the green color of the solution.

-

-

Isolation and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Centrifuge the reaction solution to separate any unreacted solid.

-

Decant the supernatant liquid phase.

-

Evaporate the ethanol from the supernatant under controlled temperature (e.g., 60-80°C).

-

Dry the resulting product, copper(II) 2,2-diethylhexanoate, under vacuum at a moderate temperature (e.g., 55°C).

-

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of metal 2-ethylhexanoates, which can be used as a reference for the synthesis of 2,2-diethylhexanoates.

| Metal Salt | Precursors | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Nickel(II) 2-ethylhexanoate | Powdered Nickel, 2-ethylhexanoic acid | Mineral spirits | 90-95 | 16 | - | [4] |

| Nickel(II) 2-ethylhexanoate | Ammonium 2-ethylhexanoate, Nickel chloride | Water/Organic | 20-30 | 1-2 | 89-98 | [1][2] |

| Copper(II) 2-ethylhexanoate | Basic copper carbonate, 2-ethylhexanoic acid | Ethanol | ~80 (reflux) | 36 | - | [3] |

Note: The yields and reaction conditions are for the synthesis of metal 2-ethylhexanoates and may vary for this compound. Optimization of these parameters is recommended.